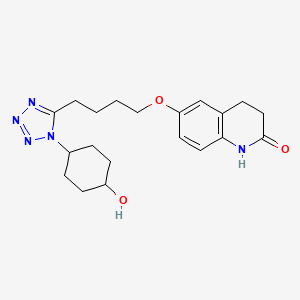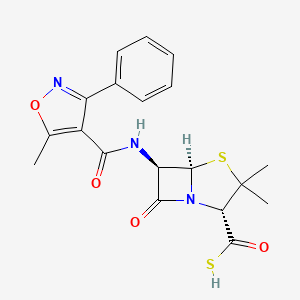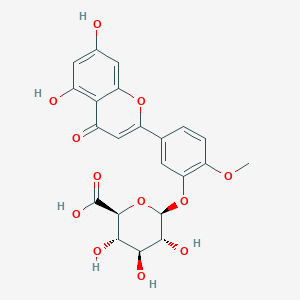
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
Vue d'ensemble
Description
used in the synthesis of novel triazole compounds showing antitubercular activity.
Applications De Recherche Scientifique
Plant Growth Regulation
Studies on plant growth-regulating substances, such as 2-(2,4-Dichlorophenoxy)ethylamine, have shown their impact on higher plants. Specifically, these compounds have been observed to be metabolized in plants like peas and wheat, resulting in various growth-related effects (Nash, Smith, & Wain, 1968).
Receptor Binding Affinity
Research into the binding characteristics at sigma receptors has identified compounds structurally related to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine as potentially significant. These compounds have demonstrated high efficacy for sigma receptors, indicating potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Advanced Oxidation Processes
In the context of wastewater treatment, the transient products formed during the mineralization of similar compounds by advanced oxidation processes have been studied. These studies are crucial for understanding the environmental impact and degradation pathways of such chemicals (Sun & Pignatello, 1993).
Synthesis of Novel Ligands
Efforts in synthesizing novel ligands based on the high-affinity sigma receptor ligand related to this compound have been made. These are aimed at exploring the structural requirements for sigma receptor binding and could lead to the development of new therapeutic agents (de Costa et al., 1994).
SPECT Imaging Agents
The potential of derivatives of this compound as SPECT imaging agents has been investigated. These agents could be used for sigma 1 and sigma 2 subtype receptor imaging in a medical context, enhancing diagnostic capabilities (He et al., 1993).
Local Anaesthetic Properties
Some aminoalkyl aryl ethers structurally related to this compound have been studied for their local anaesthetic properties. These studies are crucial for the development of new and more effective local anaesthetics (al-Saadi & Sneader, 1993).
Dynamic [2]rotaxanes Formation
Research into the formation of dynamic combinatorial libraries, including compounds similar to this compound, contributes to the understanding of molecular interactions and template-driven assembly processes. This has implications in supramolecular chemistry and the design of molecular machines (Haussmann, Khan, & Stoddart, 2007).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-9-4-5-10(14(19)6-9)15(7-20)21-8-11-12(17)2-1-3-13(11)18/h1-6,15H,7-8,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWMFSHHWNWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)






